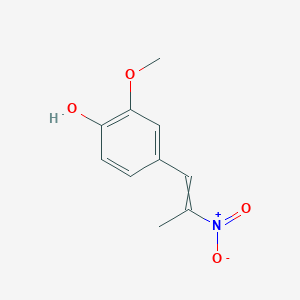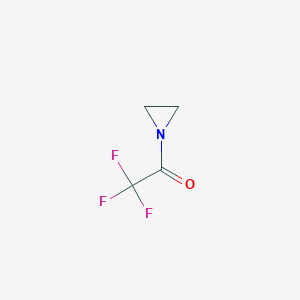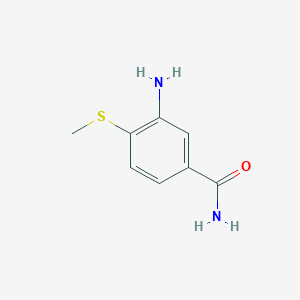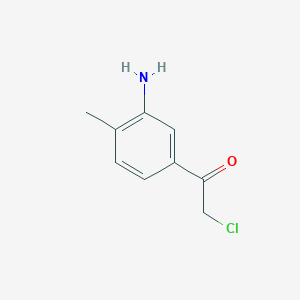![molecular formula C16H25N3O4 B13959667 Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is a compound that features a pyridine ring substituted with two Boc-protected amino groups. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine typically involves the protection of amino groups on a pyridine ring. One common method is to start with 2-(aminomethyl)pyridine and introduce the Boc-protecting groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups using acidic conditions (e.g., trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Oxidation and Reduction: Potential oxidation of the aminomethyl group to a formyl or carboxyl group, and reduction of the pyridine ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotected Amines: Resulting from the removal of Boc groups.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions used.
Scientific Research Applications
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine largely depends on its specific application. In general, the Boc-protected amino groups can be selectively deprotected to reveal reactive amines, which can then interact with various molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Boc-aminomethyl)pyridine: Lacks the additional Boc-protected amino group at the 5-position.
4-(Boc-aminomethyl)pyridine: Substitution at the 4-position instead of the 5-position.
5-(Boc-amino)pyridine: Only one Boc-protected amino group at the 5-position.
Uniqueness
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is unique due to the presence of two Boc-protected amino groups at distinct positions on the pyridine ring. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H25N3O4 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
InChI |
InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)12(17)11-8-7-10(9-18-11)19-14(21)23-16(4,5)6/h7-9,12H,17H2,1-6H3,(H,19,21) |
InChI Key |
OBRKWOZDXSUDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC=C(C=C1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


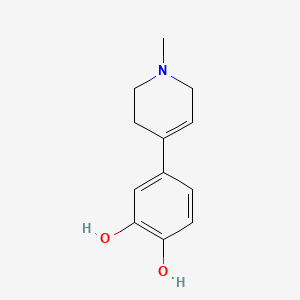
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)

![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
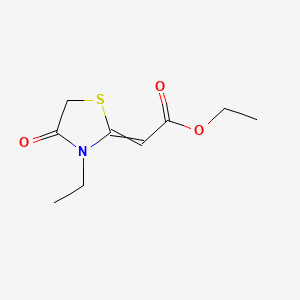
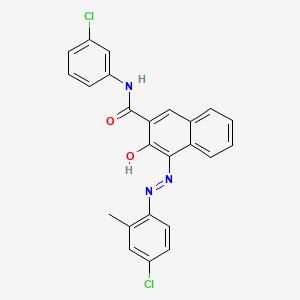
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
